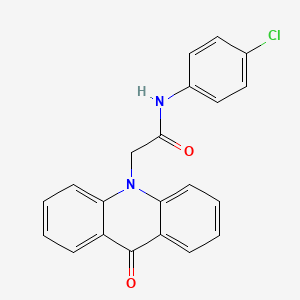
N-(4-chlorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenyl group and an acridinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide typically involves the following steps:
Formation of the Acridinone Core: The acridinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.
Acylation Reaction: The acridinone intermediate is then subjected to an acylation reaction with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine or pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acridinone ring, potentially yielding dihydroacridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridinone N-oxides, while reduction could produce dihydroacridine derivatives.
Applications De Recherche Scientifique
Chemistry
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its structure-activity relationship (SAR) is of particular interest for drug development.
Industry
Industrially, the compound may be used in the development of dyes, pigments, and other specialty chemicals due to its stable and versatile structure.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acridinone moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide: shares similarities with other acridinone derivatives, such as acriflavine and proflavine, which are known for their antimicrobial properties.
4-chlorophenylacetamide: derivatives are also comparable due to the presence of the chlorophenyl group, which imparts specific chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties. Its dual functionality, derived from both the acridinone and chlorophenyl groups, allows for diverse applications and interactions that are not typically observed in simpler analogs.
Propriétés
Formule moléculaire |
C21H15ClN2O2 |
|---|---|
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C21H15ClN2O2/c22-14-9-11-15(12-10-14)23-20(25)13-24-18-7-3-1-5-16(18)21(26)17-6-2-4-8-19(17)24/h1-12H,13H2,(H,23,25) |
Clé InChI |
KTYVIGHTGVVJDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


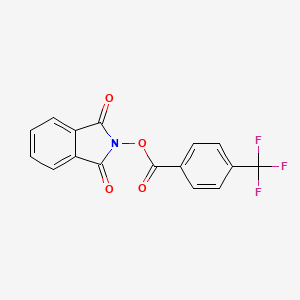
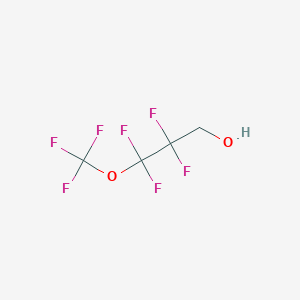
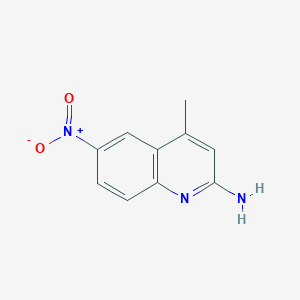
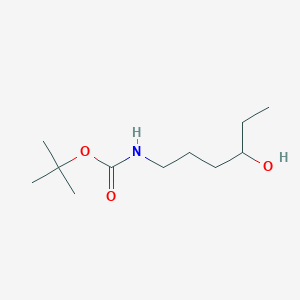
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)

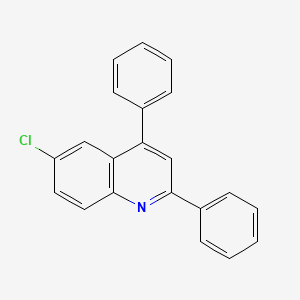
![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)

![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)
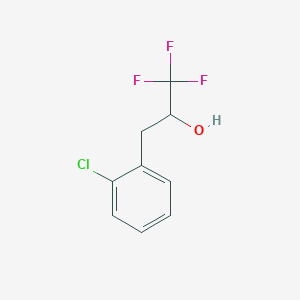
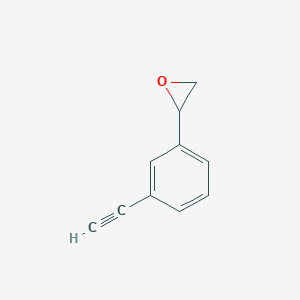
![(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13575973.png)

